4-Bromo-2-isopropylphenol

Beschreibung

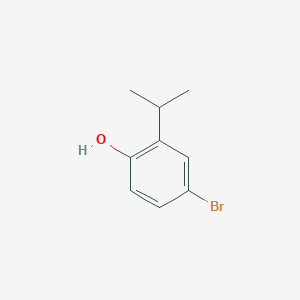

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIAFTMIYRJHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564102 | |

| Record name | 4-Bromo-2-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26307-50-6 | |

| Record name | 4-Bromo-2-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2-isopropylphenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-isopropylphenol is a substituted phenol derivative that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a hydroxyl group, a bulky isopropyl substituent, and a reactive bromine atom on the aromatic ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. This guide provides an in-depth analysis of its chemical and physical properties, detailed spectroscopic characterization, a validated synthesis protocol, and an overview of its reactivity and potential applications.

Chemical Identity and Physicochemical Properties

This compound is a solid at room temperature with a characteristic phenolic odor. Its key identifiers and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-Bromo-2-(propan-2-yl)phenol | [1] |

| Synonyms | 4-Bromo-2-isopropyl-phenol, 2-isopropyl-4-bromophenol | [1] |

| CAS Number | 26307-50-6 | [1][2][3] |

| Molecular Formula | C₉H₁₁BrO | [1][3] |

| Molecular Weight | 215.09 g/mol | [1][3] |

| Appearance | Solid | |

| Melting Point | 48-49 °C | [1] |

| Density (Predicted) | 1.395 ± 0.06 g/cm³ | [1] |

| LogP (XLogP3) | 3.278 | [1] |

| PSA (Polar Surface Area) | 20.2 Ų | [1] |

Molecular Structure and Spectroscopic Profile

The structure of this compound consists of a phenol ring substituted with an isopropyl group at the ortho position (C2) and a bromine atom at the para position (C4) relative to the hydroxyl group. This substitution pattern dictates its reactivity and spectroscopic characteristics.

Spectroscopic Analysis:

The identity and purity of this compound are confirmed through standard spectroscopic methods. The expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons, the isopropyl group's methine and methyl protons, and the phenolic hydroxyl proton. The aromatic region will display distinct splitting patterns due to the substitution. The isopropyl group will present as a septet for the CH proton and a doublet for the two CH₃ groups. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary with concentration and solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be indicative of the aromatic carbons (four of which are substituted), the carbons of the isopropyl group, and the carbon bearing the hydroxyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic (isopropyl) groups will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Characteristic C=C stretching bands for the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency will appear in the fingerprint region, typically below 700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom. Fragmentation patterns will likely involve the loss of the isopropyl group.

Synthesis and Purification

This compound is typically synthesized via the electrophilic bromination of 2-isopropylphenol.[4] The hydroxyl group is a strong activating group, and the bulky isopropyl group provides steric hindrance, influencing the regioselectivity of the bromination. The solvent can play a crucial role in determining the major product.[5] For instance, using a non-polar solvent like toluene with N-bromosuccinimide (NBS) can favor ortho bromination due to hydrogen bonding between the phenolic proton and NBS, whereas a polar solvent like acetonitrile can lead to the para-brominated product as the major isomer.[5]

Experimental Protocol: Synthesis of this compound

This protocol describes the para-bromination of 2-isopropylphenol.

Materials:

-

2-Isopropylphenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropylphenol (1.0 equivalent) in acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Causality and Self-Validation:

-

Why Acetonitrile? Acetonitrile is a polar aprotic solvent that solvates the phenol through hydrogen bonding with its nitrogen atom, sterically hindering the ortho positions and favoring attack at the less hindered para position.[5]

-

Why 0 °C? Electrophilic aromatic substitution is an exothermic process. Maintaining a low temperature helps to control the reaction rate and minimize the formation of side products, such as di-brominated species.

-

Validation: The identity and purity of the final product should be confirmed by the spectroscopic methods detailed in Section 2 (NMR, IR, MS) and by its melting point.[1]

Workflow Diagram: Synthesis and Characterization

Safety and Handling

This compound should be handled with care in a well-ventilated area or a chemical fume hood. [1]It is classified as harmful if swallowed and causes skin irritation. [6]Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. [7][8] Hazard Summary:

-

Acute Oral Toxicity: Harmful if swallowed. [6]* Skin Irritation: Causes skin irritation. [6]* Eye Irritation: May cause serious eye irritation. [7]* Respiratory Irritation: May cause respiratory irritation. [7] Handling and Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]* Avoid formation of dust and aerosols. [1]* Avoid contact with skin, eyes, and clothing. [1]* In case of contact, rinse immediately and thoroughly with water and seek medical advice if irritation persists. [7][8]

Conclusion

This compound is a synthetically useful building block with a well-defined chemical profile. Its straightforward synthesis from 2-isopropylphenol and the strategic placement of its functional groups—a nucleophilic hydroxyl, a sterically directing isopropyl group, and a versatile bromine handle—make it a valuable intermediate for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective utilization in the laboratory.

References

- Chemistry simplified. (2020, March 17). Solvent effect on regioselectivity of bromination of 2-isopropylphenol [Video]. YouTube.

- Capot Chemical Co., Ltd. (n.d.). Specifications of this compound.

- PubChem. (n.d.). 2-Bromo-4-(propan-2-yl)phenol. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Bromo-3-isopropylphenol. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 4-Bromo-2-iodophenol in Modern Pharmaceutical Synthesis.

- PubChem. (n.d.). 4-Isopropylphenol. National Center for Biotechnology Information.

- ResearchGate. (2021, April). 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol.

- Oakwood Chemical. (n.d.). This compound.

- PubChem. (n.d.). 2-Isopropylphenol. National Center for Biotechnology Information.

- CAS. (n.d.). 2(1H)-Quinolinone, 4-hydroxy-, sodium salt (1:1). CAS Common Chemistry.

- Anjali Devi. (2018, September 23). Halogenation of phenols(bromination) [Video]. YouTube.

- Fish, P. V., et al. (2012). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry, 55(21), 9831-9837.

- Google Patents. (n.d.). US4484011A - Process for preparation of 4-isopropylphenol.

- Rauf, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349.

- Organic Syntheses. (n.d.). p-BROMOPHENOL.

- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.

- The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 26307-50-6 [chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. 2-Isopropylphenol | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. cochise.edu [cochise.edu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

4-Bromo-2-isopropylphenol CAS number and physical constants

An In-depth Technical Guide to 4-Bromo-2-isopropylphenol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest in synthetic chemistry. We will delve into its core physicochemical properties, established synthetic routes, characteristic reactivity, and its emerging applications, particularly as a versatile intermediate for researchers, scientists, and professionals in drug development. This document is designed to serve as a foundational resource, grounded in authoritative data to support advanced research and development endeavors.

Core Chemical Identity and Physical Properties

This compound is a substituted phenol featuring a bromine atom at the para-position and an isopropyl group at the ortho-position relative to the hydroxyl group. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that are valuable in organic synthesis.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 26307-50-6 [1][2][3][4][5].

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Experimental Design:

-

Choice of Solvent: An inert solvent like dichloromethane (CH₂Cl₂) or carbon disulfide is often chosen to dissolve the starting phenol without participating in the reaction.[6]

-

Brominating Agent: While elemental bromine (Br₂) is effective, N-Bromosuccinimide (NBS) is often preferred as a safer and more manageable source of electrophilic bromine, reducing the formation of polybrominated byproducts.

-

Temperature Control: Lowering the reaction temperature (e.g., 0°C or below) is crucial. It slows down the reaction rate, thereby increasing the selectivity for the thermodynamically favored para-product over the kinetically accessible ortho-product.[6]

-

Workup and Purification: The reaction is typically quenched with a reducing agent like sodium thiosulfate to neutralize any excess bromine. Purification via column chromatography or vacuum distillation is necessary to separate the desired 4-bromo isomer from any unreacted starting material and other isomers.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional components: the hydroxyl group, the bromine atom, and the aromatic ring.

-

Phenolic Hydroxyl Group: The acidic proton can be deprotonated to form a phenoxide, a potent nucleophile. This allows for O-alkylation or O-acylation reactions to produce ethers and esters, respectively.

-

Aryl Bromide: The carbon-bromine bond is a key site for forming new carbon-carbon or carbon-heteroatom bonds. It is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.

-

Aromatic Ring: The electron-rich ring can undergo further electrophilic substitution, although the existing substituents will direct incoming electrophiles to the remaining open positions.

Application in Cross-Coupling Reactions

A primary application for aryl bromides like this compound is in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern pharmaceutical synthesis, enabling the construction of complex molecular scaffolds.[7]

Caption: Role of this compound in Suzuki cross-coupling.

This reactivity makes it a valuable building block for synthesizing more complex molecules, including potential drug candidates and functional materials. For instance, related brominated phenols serve as intermediates in the synthesis of anticancer agents, antivirals, and compounds targeting neurological disorders.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, data for structurally similar compounds like 4-bromophenol and 2-bromo-4-isopropylphenol provide essential guidance.

-

Hazards: Halogenated phenols are generally considered hazardous. They are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation. They may also cause respiratory irritation.[8][9][10]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be used.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

-

Skin Protection: Wear impervious protective gloves and clothing.[11]

-

Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator if exposure limits are exceeded.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[8][12]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Researchers are required to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound (CAS: 26307-50-6) is a strategically important chemical intermediate. Its defined structure, featuring ortho-isopropyl and para-bromo substituents on a phenol ring, provides a versatile platform for synthetic transformations. Its utility in metal-catalyzed cross-coupling reactions makes it a valuable building block for the construction of complex organic molecules relevant to the pharmaceutical and material science industries. Proper handling and adherence to safety protocols are paramount when working with this compound.

References

- This compound - Appretech Scientific Limited.

- 26307-50-6|this compound|BLD Pharm.

- 4-Bromo-2-isopropyl-phenol | 26307-50-6 - Manchester Organics.

- This compound | 26307-50-6 - ChemicalBook.

- This compound - Sigma-Aldrich.

- SAFETY D

- SAFETY DATA SHEET (2-Bromo-4-fluorophenol) - Thermo Fisher Scientific.

- 2-BROMO-4-ISOPROPYLPHENOL SDS - ECHEMI.

- 2-Bromo-4-isopropylphenol | 19432-27-0 - Sigma-Aldrich.

- The Strategic Importance of 4-Bromo-2-iodophenol in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Bromo Phenol CAS No 106-41-2 MATERIAL SAFETY D

- 2-Bromo-4-(propan-2-yl)phenol - PubChem.

- 2-Bromo-4-isopropylphenol | 19432-27-0 - Smolecule.

- Specifications of this compound - Capot Chemical.

- Prepar

Sources

- 1. appretech.com [appretech.com]

- 2. 26307-50-6|this compound|BLD Pharm [bldpharm.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. This compound | 26307-50-6 [chemicalbook.com]

- 5. This compound - [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 2-Bromo-4-(propan-2-yl)phenol | C9H11BrO | CID 14969173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

A-Technical-Guide-to-the-Regioselective-Synthesis-of-4-Bromo-2-isopropylphenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-isopropylphenol, a valuable intermediate in the pharmaceutical and chemical industries. The document delves into the core principles of electrophilic aromatic substitution, focusing on the regioselective bromination of 2-isopropylphenol. It explores the mechanistic underpinnings of the reaction, the influence of directing groups, and the critical role of solvent choice in achieving high yields of the desired para-isomer. Detailed experimental protocols, safety considerations, and data analysis are presented to equip researchers with the practical knowledge required for successful synthesis.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a variety of more complex molecules, particularly in the realm of drug development. Its structure, featuring a bromine atom at the para position to the hydroxyl group and an isopropyl group at the ortho position, offers a unique combination of steric and electronic properties. The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, nucleophilic substitutions, and metallations, enabling the construction of intricate molecular architectures. The isopropyl group, an electron-donating alkyl group, influences the reactivity of the aromatic ring and can play a role in the biological activity of the final product.

The controlled, regioselective synthesis of this compound is therefore of paramount importance. This guide will focus on the direct bromination of 2-isopropylphenol, a readily available starting material.

Mechanistic Insights: The Electrophilic Aromatic Substitution of Phenols

The bromination of 2-isopropylphenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] In this reaction, an electrophile (in this case, a bromine species) attacks the electron-rich benzene ring, replacing a hydrogen atom. The reactivity and regioselectivity of this substitution are heavily influenced by the substituents already present on the ring.[2][3][4]

The Role of Directing Groups: Hydroxyl and Isopropyl Groups

Both the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups on the 2-isopropylphenol starting material are classified as activating, ortho-, para-directing groups.[2][3][4][5][6]

-

Hydroxyl Group (-OH): The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance.[5][7] This donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[2][7] The increase in electron density is most pronounced at the ortho and para positions relative to the hydroxyl group, as depicted in the resonance structures.[5][7]

-

Isopropyl Group (-CH(CH₃)₂): As an alkyl group, the isopropyl group is weakly electron-donating through an inductive effect.[2] This also contributes to activating the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.

The combined effect of these two activating groups strongly favors substitution at the positions ortho and para to the hydroxyl group.

Regioselectivity: Achieving the Desired 4-Bromo Isomer

In the case of 2-isopropylphenol, the positions available for bromination are C4 (para to the hydroxyl group) and C6 (ortho to the hydroxyl group). While both positions are activated, the para-position (C4) is generally favored due to steric hindrance. The bulky isopropyl group at the C2 position sterically hinders the approach of the electrophile to the adjacent C6 position, making the more accessible C4 position the primary site of attack. This inherent steric factor is a key advantage in selectively synthesizing this compound.

Synthetic Strategies and Protocol

The selective monobromination of phenols can be achieved using various brominating agents and reaction conditions.[8][9][10][11] The choice of solvent plays a crucial role in controlling the regioselectivity.[12]

The Critical Influence of the Solvent

The solvent can significantly impact the outcome of the bromination reaction.

-

Polar Protic Solvents (e.g., Water, Acetic Acid): In polar protic solvents, the phenol can ionize to form the highly reactive phenoxide ion.[13] This, coupled with the ability of polar solvents to polarize the Br-Br bond, can lead to over-bromination, resulting in the formation of di- and tri-brominated products.[1][7][13]

-

Non-Polar Aprotic Solvents (e.g., Toluene, Carbon Tetrachloride): Non-polar solvents do not promote the ionization of the phenol and are less effective at polarizing the bromine molecule.[1][7] This leads to a less reactive system, which allows for more controlled, selective monobromination.

A study on the bromination of 2-isopropylphenol with N-bromosuccinimide (NBS) highlights this solvent effect. In toluene, a non-polar solvent, ortho-bromination is favored due to hydrogen bonding between the phenolic proton and the NBS oxygen.[12] Conversely, in acetonitrile, a polar aprotic solvent, para-bromination is the major product because acetonitrile forms a hydrogen bond with the phenol, sterically hindering the ortho position and directing the NBS to the para position.[12]

Recommended Protocol: Bromination using Bromine in a Non-Polar Solvent

This protocol describes a reliable method for the synthesis of this compound with a high degree of regioselectivity.

Reaction Scheme:

Caption: Synthesis of this compound from 2-isopropylphenol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-isopropylphenol | 136.19 | 13.62 g | 0.1 |

| Bromine (Br₂) | 159.81 | 15.98 g (5.12 mL) | 0.1 |

| Toluene | - | 100 mL | - |

| 10% Sodium thiosulfate solution | - | As needed | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Saturated sodium chloride solution (brine) | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Experimental Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap (to absorb HBr gas), dissolve 13.62 g (0.1 mol) of 2-isopropylphenol in 100 mL of toluene.

-

Addition of Bromine: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of 15.98 g (0.1 mol) of bromine in 20 mL of toluene dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.

-

Work-up:

-

Quench the reaction by slowly adding 50 mL of 10% aqueous sodium thiosulfate solution to neutralize any unreacted bromine.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound.

-

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

Working with bromine requires strict adherence to safety protocols due to its corrosive and toxic nature.[14][15][16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves resistant to bromine (e.g., nitrile or neoprene).[14][15]

-

Fume Hood: All manipulations involving bromine must be carried out in a well-ventilated chemical fume hood.[14][16]

-

Handling: Bromine is a dense, volatile liquid. Handle with care to avoid inhalation of vapors and skin contact.[15][16][18]

-

Spill Management: In case of a small spill, it can be neutralized with a solution of sodium thiosulfate.[15][16] For larger spills, evacuate the area and follow emergency procedures.[14][18]

-

Waste Disposal: Bromine-containing waste must be collected in a designated, properly labeled container for hazardous waste disposal.[14]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will provide detailed information about the structure of the molecule, confirming the positions of the bromine and isopropyl groups on the aromatic ring.

-

Mass Spectrometry (MS): MS will determine the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H and C-Br bonds, as well as the aromatic C-H and C=C bonds.

-

Melting Point/Boiling Point: The melting point (for a solid) or boiling point (for a liquid) is a useful indicator of purity.

Conclusion

The synthesis of this compound from 2-isopropylphenol via electrophilic bromination is a well-established and efficient process. By understanding the underlying mechanistic principles, particularly the directing effects of the hydroxyl and isopropyl groups and the crucial role of the solvent, researchers can achieve high yields of the desired para-isomer with excellent regioselectivity. Careful adherence to the detailed experimental protocol and stringent safety precautions are essential for a successful and safe synthesis. The resulting high-purity this compound serves as a valuable intermediate for further synthetic transformations in various fields, including medicinal chemistry and materials science.

References

- Wikipedia. (n.d.). Electrophilic aromatic directing groups.

- Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent.

- Khan Academy. (n.d.). Bromination of Phenols.

- Tee, O. S., Paventi, M., & Bennett, J. M. (1995). Kinetics and mechanism of the bromination of phenols and phenoxide ions in aqueous solution. Diffusion-controlled rates. Journal of the American Chemical Society, 117(33), 8543–8549. [Link]

- Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769–1775. [Link]

- University of Calgary. (n.d.). Directing Groups in SE Ar.

- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.

- Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. [Link]

- Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.

- Dr. Rojas. (2024, March 15). Directing Groups in Aromatic Substitution Reactions! [Video]. YouTube. [Link]

- ResearchGate. (n.d.). Three bromination of phenols; (a) traditional electrophilic... [Image].

- Washington State University. (n.d.). Bromine Standard Operating Procedure.

- ResearchGate. (n.d.). Regioselective bromination of phenols [Image].

- SEASTAR CHEMICALS. (n.d.). SAFETY DATA SHEET (SDS) Bromine.

- K. S. Chemistry. (2025, March 17). Solvent effect on regioselectivity of bromination of 2-isopropylphenol [Video]. YouTube. [Link]

- Royal Society of Chemistry. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr 3 system. RSC Advances, 8(33), 18456–18463. [Link]

- Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET - Bromine.

- Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies.

- Wang, Z., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(11), 18456–18463. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]

- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. seastarchemicals.com [seastarchemicals.com]

- 16. archeanchemicals.com [archeanchemicals.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Bromine | Chemical Emergencies | CDC [cdc.gov]

Spectroscopic Blueprint of 4-Bromo-2-isopropylphenol: A Technical Guide for Researchers

Introduction: Unveiling the Structure of a Key Synthetic Intermediate

4-Bromo-2-isopropylphenol is a substituted phenolic compound with significant potential as a building block in the synthesis of more complex molecules in agrochemicals, pharmaceuticals, and materials science. Its chemical architecture, featuring a hydroxyl group, an isopropyl substituent, and a bromine atom on an aromatic ring, presents a unique combination of steric and electronic properties. Accurate structural elucidation and purity assessment are paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS No. 26307-50-6), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

A Note on the Data: As of the compilation of this guide, publicly accessible, experimentally-derived spectra for this compound are not available. Therefore, the data presented herein are high-confidence predictions based on established spectroscopic principles and empirical data from analogous chemical structures. These predictions serve as a robust reference for researchers in the identification and characterization of this compound.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the following IUPAC numbering system for the atoms in this compound will be used.

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

B. ¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C1 |

| ~135 | C3 |

| ~132 | C5 |

| ~128 | C2 |

| ~118 | C6 |

| ~115 | C4 |

| ~27 | C7 |

| ~22 | C8, C9 |

Interpretation:

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the nine carbon atoms in the molecule (the two methyl carbons of the isopropyl group are equivalent). The carbon attached to the hydroxyl group (C1) will be the most downfield in the aromatic region. The carbon bearing the bromine atom (C4) will be significantly shielded. The remaining aromatic carbons will appear in the typical range of δ 115-140 ppm. The aliphatic carbons of the isopropyl group will be found in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the FID similarly to the ¹H NMR data. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3550-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2870 | Medium | Aliphatic C-H stretch (isopropyl) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C ring stretch |

| ~1250 | Strong | C-O stretch (phenol) |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted) |

Interpretation:

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3550-3200 cm⁻¹ characteristic of a hydrogen-bonded hydroxyl group. [1]Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively. The presence of the aromatic ring will be confirmed by characteristic C=C stretching absorptions around 1600 and 1470 cm⁻¹. A strong C-O stretching band for the phenolic group is anticipated around 1250 cm⁻¹. Finally, a strong band in the fingerprint region around 820 cm⁻¹ can be attributed to the out-of-plane C-H bending of the para-disubstituted aromatic ring.

Experimental Protocol for FTIR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR Data Acquisition.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 214/216 | High | [M]⁺ (Molecular Ion) |

| 199/201 | High | [M - CH₃]⁺ |

| 135 | Medium | [M - Br]⁺ |

| 107 | Medium | [M - Br - C₂H₄]⁺ |

Interpretation:

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak cluster at m/z 214 and 216, with approximately equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). A significant fragmentation pathway is the loss of a methyl group from the isopropyl substituent, leading to a stable benzylic cation at m/z 199/201. Loss of the bromine atom would result in a fragment at m/z 135. Further fragmentation of this ion could lead to other smaller fragments.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. Set an appropriate GC temperature program to ensure good separation and peak shape.

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The mass spectrometer will scan a range of m/z values (e.g., 40-300 amu) as the compound elutes from the GC column.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to determine the molecular ion and fragmentation pattern.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile for this compound. This information, coupled with the detailed experimental protocols, will be invaluable to researchers in the fields of synthetic chemistry, drug discovery, and materials science for the unambiguous identification and characterization of this important chemical intermediate. While these predicted spectra are based on sound scientific principles, experimental verification is always the gold standard in chemical analysis.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

- Chemistry LibreTexts.

- Capot Chemical Co., Ltd. This compound. [Link]

- Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

- Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols.

Sources

An In-depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 4-Bromo-2-isopropylphenol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering profound insights into the molecular structure of compounds.[1] For researchers and professionals in drug development, mastering the interpretation of NMR spectra is fundamental to verifying chemical structures and ensuring the purity of synthesized molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-2-isopropylphenol, a substituted phenol of interest in synthetic chemistry. We will dissect the theoretical principles governing its spectral features, predict the spectrum based on molecular structure, and outline a robust experimental protocol for data acquisition.

Part 1: Foundational Principles of ¹H NMR Spectroscopy

A ¹H NMR spectrum provides a wealth of information based on three key parameters: chemical shift (δ), integration, and multiplicity (spin-spin splitting).[2][3]

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of a proton.[4] Protons in electron-rich environments are "shielded" and appear at a lower ppm value (upfield), while protons near electronegative atoms or electron-withdrawing groups are "deshielded" and appear at a higher ppm value (downfield).[5][6]

-

Integration: The area under a signal is proportional to the number of protons it represents.[2] This allows for the determination of the relative ratio of protons in different environments within the molecule.

-

Multiplicity (Splitting): The splitting of a signal into multiple peaks is caused by the magnetic influence of non-equivalent protons on adjacent atoms.[7] The number of peaks in a split signal is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[7] The distance between these peaks is the coupling constant (J), measured in Hertz (Hz).

Part 2: Structural Analysis of this compound

To predict the ¹H NMR spectrum, we must first analyze the molecular structure to identify all unique proton environments.

The structure of this compound possesses a plane of symmetry that simplifies the proton environments. We can identify five distinct sets of protons, labeled A through E.

Caption: Molecular structure of this compound with distinct proton environments labeled.

There are five unique proton environments:

-

-OH (Phenolic proton, HA): A single proton attached to the oxygen atom.

-

Aromatic Protons (HB, HC, HD' in diagram, re-labeled Ha, Hb, Hc for prediction): Three protons attached to the benzene ring. Due to the substitution pattern, they are all chemically non-equivalent.

-

Isopropyl CH (Methine proton, HD): The single proton on the tertiary carbon of the isopropyl group.

-

Isopropyl CH₃ (Methyl protons, HE): The six equivalent protons of the two methyl groups of the isopropyl substituent.

Part 3: Predicting the ¹H NMR Spectrum

By analyzing the electronic effects of the substituents (-OH, -Br, -CH(CH₃)₂) and applying the principles of NMR, we can predict the characteristics of each signal.

Signal Analysis

-

Phenolic Proton (HA): The chemical shift of phenolic protons is highly variable (typically δ 4-8 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding.[8][9] The signal usually appears as a broad singlet because of rapid chemical exchange with trace amounts of water or acid, which averages out any coupling to adjacent protons.[9][10] This exchange can be confirmed by a "D₂O shake," where adding deuterium oxide to the sample results in the disappearance of the -OH signal.[9]

-

Aromatic Protons (Ha, Hb, Hc): These protons reside in the aromatic region (δ 6.5-8.0 ppm).[10][11] Their specific chemical shifts are influenced by the electronic nature of the ring substituents.

-

The hydroxyl (-OH) group is a strong electron-donating group, which shields the ortho (Hc) and para (Hb) positions, shifting them upfield.

-

The isopropyl group is a weak electron-donating group, also causing some shielding.

-

The bromine (-Br) atom is an electron-withdrawing group via induction but electron-donating via resonance, with the net effect typically being deshielding.[6]

-

Ha (proton at C6): This proton is ortho to the isopropyl group and meta to the bromine. It will be split by its neighbor Hb (ortho coupling, J ≈ 7-10 Hz) into a doublet.

-

Hb (proton at C5): This proton is ortho to Ha and meta to Hc. It will be split by Ha (ortho coupling, J ≈ 7-10 Hz) and by Hc (meta coupling, J ≈ 2-3 Hz), appearing as a doublet of doublets.

-

Hc (proton at C3): This proton is ortho to the hydroxyl group and meta to Hb. It will be split by its neighbor Hb (meta coupling, J ≈ 2-3 Hz) into a doublet.

-

-

Isopropyl Group Protons (HD and HE): This substituent gives a characteristic and easily identifiable pattern.[12][13]

-

Methine Proton (HD): This single proton is adjacent to the six equivalent methyl protons (HE). According to the n+1 rule, its signal will be split into a septet (6+1=7). Its chemical shift will be around δ 2.8-3.5 ppm, deshielded by the attached aromatic ring.

-

Methyl Protons (HE): These six protons are adjacent to the single methine proton (HD). Their signal will be split into a doublet (1+1=2). They are typical aliphatic protons and will appear far upfield, around δ 1.2 ppm.

-

Predicted Data Summary

| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| HA (-OH) | 1H | 4.0 - 8.0 | Broad Singlet | N/A |

| Aromatic (Ha, Hb, Hc) | 1H each | 6.7 - 7.5 | Doublet, Doublet of Doublets, Doublet | Jortho ≈ 7-10, Jmeta ≈ 2-3 |

| HD (-CH) | 1H | 2.8 - 3.5 | Septet | J ≈ 7 |

| HE (-CH₃) | 6H | ~ 1.2 | Doublet | J ≈ 7 |

Part 4: Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and adherence to standard operating procedures.

Methodology

-

Sample Preparation:

-

Weigh approximately 5-15 mg of this compound directly into a clean, dry vial.[14]

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for non-polar to moderately polar organic compounds.[15] Ensure the solvent contains a reference standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Ensure the sample dissolves completely to form a homogeneous solution.[1] Gentle vortexing or sonication may be required.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14] The final solution height should be approximately 4-5 cm (0.6-0.7 mL).[1]

-

Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any residue.

-

-

Instrument Setup & Data Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃).

-

Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. For a routine spectrum, 8 to 16 scans are typically sufficient.[16]

-

Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS reference signal at 0.00 ppm.

-

Integrate the signals and analyze the chemical shifts and multiplicities to assign the peaks to the corresponding protons in the molecule.

-

Workflow Diagram

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental spectroscopic principles can be applied to elucidate a molecular structure. Each signal—from the exchangeable phenolic proton and the complex aromatic region to the classic isopropyl pattern—provides a unique piece of the structural puzzle. By systematically predicting and then experimentally verifying the chemical shifts, integrations, and splitting patterns, researchers can confidently confirm the identity and purity of this compound, a critical step in any chemical research or drug development pipeline.

References

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.

- Exarchou, V., & Gerothanassis, I. P. (2012). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(10), 12316–12344. [Link]

- McConnell, H. M. (1962). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics, 37(9), 226-227. [Link]

- Conduct Science. (2020, January 18). ¹H Nuclear Magnetic Resonance (NMR) Chemical shifts.

- Cremer, D., & Gräfenstein, J. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(S1), S108-S120. [Link]

- University of Ottawa NMR Facility. (n.d.). NMR Sample Preparation.

- University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.

- RSC Education. (2021, March 4). How To Read 1H-NMR spectrum | chemical shift, multiplicity, coupling constant, integration.

- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy.

- Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).

- Williams, A. J., & Martin, G. E. (n.d.). ¹H NMR Chemical Shifts.

- McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Cengage.

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Solubility of Things. (n.d.). Chemical Shift and Splitting Patterns.

- Al-Tahier, F. M. (2007). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 47(6), 2272–2277. [Link]

- University of Ottawa NMR Facility Blog. (2008, July 18). Second Order ¹H NMR Spectra of Isopropyl Groups.

- Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy.

- University of California, San Diego. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

- Pearson. (n.d.). ¹H NMR:Spin-Splitting Patterns.

- ResearchGate. (n.d.). ¹H NMR signals of the isopropyl groups in complex[5] at 298 K and 238 K.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Contreras, R. H., & Peralta, J. E. (2000). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 40(4), 854-859. [Link]

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- University College London. (n.d.). Sample Preparation.

- Abraham, R. J., et al. (2004). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Journal of the Chemical Society, Perkin Transactions 2, (11), 2116-2121. [Link]

- Barfield, M., et al. (1978). H H, C H, and C C NMR spin-spin coupling constants calculated by the FP-INDO method for aromatic hydrocarbons. Journal of Magnetic Resonance, 29(1), 1-14. [Link]

- The University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.

- Master Organic Chemistry. (n.d.). H-NMR Familiar Groups that are Easy to Recognize.

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 1000 MHz, D₂O, predicted) (HMDB0031446).

- ResearchGate. (n.d.). ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.

- Appretech Scientific Limited. (n.d.). This compound.

- PubChem. (n.d.). 2-Bromo-4-(propan-2-yl)phenol.

- Doc Brown's Advanced Organic Chemistry. (n.d.). ¹H NMR spectrum of 1-bromo-2-methylpropane.

Sources

- 1. organomation.com [organomation.com]

- 2. youtube.com [youtube.com]

- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. conductscience.com [conductscience.com]

- 6. youtube.com [youtube.com]

- 7. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. 1H NMR:Spin-Splitting Patterns Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]

An In-depth Technical Guide to the GC-MS Fragmentation Pattern of 4-Bromo-2-isopropylphenol

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-2-isopropylphenol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways, enabling accurate identification and structural confirmation of this compound in complex matrices. The insights presented herein are derived from established principles of mass spectrometry and comparative analysis of structurally related molecules.

Introduction: The Analytical Significance of this compound

This compound is a halogenated phenolic compound with a structure that presents interesting and predictable fragmentation behavior under electron ionization. As a substituted phenol, it finds relevance in various fields, including as a potential intermediate in organic synthesis and as a reference compound in environmental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for its separation and identification due to its volatility and the structurally informative nature of its mass spectrum. Understanding its fragmentation is paramount for unambiguous peak identification and differentiation from its isomers.

The Electron Ionization Mass Spectrum: A Predictive Analysis

While a publicly available, peer-reviewed mass spectrum for this compound is not readily found, a highly probable fragmentation pattern can be constructed based on the known behavior of its constituent chemical moieties: the brominated aromatic ring and the isopropyl side chain. The fragmentation of the isomeric 2-bromo-4-isopropylphenol is known to be dominated by the loss of a methyl radical, a key insight that informs our analysis.

Upon entering the mass spectrometer's ion source, the this compound molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion radical (M•+). This high-energy species then undergoes a series of fragmentation reactions to yield more stable ions.

The Molecular Ion and Isotopic Signature

The molecular formula of this compound is C₉H₁₁BrO, with a nominal molecular weight of 214 g/mol for the ⁷⁹Br isotope and 216 g/mol for the ⁸¹Br isotope. A key identifying feature in the mass spectrum is the presence of the molecular ion peaks at m/z 214 and 216, with a relative abundance ratio of approximately 1:1, which is characteristic of a molecule containing a single bromine atom.

Primary Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. For this compound, two primary fragmentation pathways are anticipated to be the most significant:

-

Benzylic Cleavage (Loss of a Methyl Radical): The most favored fragmentation is the cleavage of the C-C bond between the isopropyl group and one of its methyl groups. This is a classic benzylic cleavage, which is energetically favorable due to the formation of a stable secondary carbocation that is further stabilized by the adjacent aromatic ring. This results in the loss of a methyl radical (•CH₃, 15 Da) and the formation of a prominent ion at m/z 199/201. This fragment is expected to be the base peak in the spectrum.

-

Alpha Cleavage (Loss of a Propylene Molecule): While less common for isopropyl groups compared to straight-chain alkyls, a McLafferty-type rearrangement is not possible. However, cleavage of the bond between the aromatic ring and the isopropyl group can occur, though it is generally less favorable than benzylic cleavage.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, providing additional structural information:

-

Loss of Carbon Monoxide (CO): Phenolic compounds are known to lose carbon monoxide (CO, 28 Da) from the molecular ion or subsequent fragments. The ion at m/z 199/201 could lose CO to produce an ion at m/z 171/173.

-

Loss of the Bromine Radical: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br, 79 or 81 Da). This would result in an ion at m/z 135 from the molecular ion.

Quantitative Data Summary

The following table summarizes the predicted key ions in the electron ionization mass spectrum of this compound, their mass-to-charge ratios (m/z), and their anticipated relative abundances.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |

| 214/216 | [C₉H₁₁BrO]•+ (Molecular Ion) | - | Medium |

| 199/201 | [C₈H₈BrO]+ | •CH₃ | High (likely Base Peak) |

| 171/173 | [C₇H₈Br]+ | •CH₃, CO | Low to Medium |

| 135 | [C₉H₁₁O]+ | •Br | Low |

| 121 | [C₈H₉O]+ | •Br, •CH₃ | Medium |

Visualizing the Fragmentation

The logical relationships between the molecular ion and its primary fragments can be visualized through a fragmentation pathway diagram.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol for GC-MS Analysis

This section provides a detailed, self-validating methodology for the analysis of this compound by GC-MS. The causality behind each experimental choice is explained to ensure scientific integrity.

Sample and Standard Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure complete dissolution and compatibility with the GC system.

-

Working Standards (1-100 µg/mL): Perform serial dilutions of the stock solution to prepare a series of working standards. This range is suitable for establishing a calibration curve for quantification and for determining the instrument's limit of detection.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a capillary column is required.

-

Mass Spectrometer: A mass spectrometer capable of electron ionization is necessary.

The following table outlines the recommended GC-MS parameters:

| Parameter | Condition | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms or equivalent) | A non-polar column provides excellent separation of semi-volatile aromatic compounds based on their boiling points. |

| Injector | Splitless mode, 250 °C | Splitless injection is preferred for trace analysis to ensure the maximum transfer of the analyte onto the column. The temperature is high enough to ensure rapid volatilization without causing thermal degradation. |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times. |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | The initial hold allows for focusing of the analytes at the head of the column. The temperature ramp provides a good balance between separation efficiency and analysis time. The final hold ensures that all components have eluted. |

| MS Ion Source | Electron Ionization (EI), 70 eV | 70 eV is the standard electron energy for EI, which produces reproducible fragmentation patterns that can be compared with spectral libraries. |

| Ion Source Temp. | 230 °C | This temperature prevents condensation of the analyte in the ion source while minimizing thermal degradation. |

| Quadrupole Temp. | 150 °C | A stable quadrupole temperature ensures consistent mass analysis. |

| Mass Range | m/z 40-350 | This range covers the molecular ion and all expected fragments of the analyte. |

Data Acquisition and Analysis Workflow

The following diagram illustrates the experimental workflow for the GC-MS analysis.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The GC-MS fragmentation pattern of this compound is predicted to be characterized by a distinct molecular ion pair at m/z 214/216 and a dominant base peak at m/z 199/201, resulting from the loss of a methyl radical via benzylic cleavage. By understanding these key fragmentation pathways and employing the detailed experimental protocol provided, researchers and scientists can confidently identify and characterize this compound in their analytical workflows. This guide serves as a valuable resource, grounded in the fundamental principles of mass spectrometry and supported by comparative data from related chemical structures.

References

- NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- PubChem.

- ResearchGate.

- Lee, S. et al. (2018). Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS. PubMed. [Link]

Solubility of 4-Bromo-2-isopropylphenol in common organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2-isopropylphenol in Common Organic Solvents

Executive Summary

This compound is a substituted phenolic compound with significant utility as a chemical intermediate in the synthesis of pharmaceuticals and other high-value organic molecules. A thorough understanding of its solubility characteristics in various organic solvents is paramount for researchers, process chemists, and formulation scientists. Solubility data directly impacts critical parameters such as reaction kinetics, yield optimization, purification strategies (e.g., crystallization), and the development of stable drug formulations.

This technical guide provides a comprehensive analysis of the solubility of this compound. It begins by examining the compound's physicochemical properties and the underlying theoretical principles that govern its solubility. While specific quantitative solubility data for this compound is not widely published, this guide establishes a predictive framework based on its molecular structure and by drawing comparisons to analogous compounds. The centerpiece of this document is a detailed, field-proven experimental protocol for determining thermodynamic solubility using the isothermal shake-flask method, a gold-standard technique.[1][2] This is supplemented with practical insights into the implications of solubility for organic synthesis and pharmaceutical development, ensuring that this guide serves as a valuable resource for laboratory and process scale applications.

Compound Profile: this compound

Chemical Identity and Molecular Structure

This compound is an aromatic compound featuring a phenol backbone substituted with a bromine atom at position 4 and an isopropyl group at position 2. These substituents dictate its unique physicochemical properties and reactivity.

| Property | Value | Source |

| CAS Number | 26307-50-6 | [3] |

| Molecular Formula | C₉H₁₁BrO | [3] |

| Molecular Weight | 215.09 g/mol | [3] |

| Appearance | Solid (predicted) | - |

The molecular structure, with its combination of a polar hydroxyl group, a non-polar isopropyl group, and a lipophilic bromine atom, is the primary determinant of its solubility behavior.

Caption: Molecular structure of this compound.

Foundational Principles of Solubility

The solubility of a solute in a solvent is a function of the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, framework for prediction. For this compound, solubility is a nuanced interplay of its structural features.

-

Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor and acceptor. It promotes solubility in polar, protic solvents like alcohols (methanol, ethanol) and, to a lesser extent, water.[4]

-

Aromatic Ring: The benzene ring is non-polar and hydrophobic, favoring interactions with non-polar or moderately polar solvents through van der Waals forces.[4]

-

Isopropyl Group (-CH(CH₃)₂): This bulky alkyl group is strongly non-polar and lipophilic, significantly enhancing solubility in non-polar solvents like hexanes and toluene.

-

Bromine (-Br) Atom: The bromine substituent increases the molecular weight and polarizability of the molecule. It contributes to lipophilicity, thereby decreasing solubility in water but increasing it in organic solvents like chloroform and dichloromethane.[5]

The combined effect is a molecule with moderate overall polarity, making it broadly soluble in a range of organic solvents but poorly soluble in water.

Predicted Solubility Profile

While quantitative experimental data is scarce, a qualitative solubility profile can be predicted based on the principles above and data from analogous compounds. Phenolic compounds are often soluble in less polar organic solvents.[6] For instance, the related 4-Bromophenol is soluble in ethanol, ether, and chloroform but only slightly soluble in water.[5] The addition of the isopropyl group to create this compound is expected to further increase its affinity for non-polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | High | Strong van der Waals interactions between the solvent and the compound's aromatic ring and isopropyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | High to Moderate | Favorable dipole-dipole interactions. The solvent can accept hydrogen bonds from the phenolic hydroxyl group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | Solvents can both donate and accept hydrogen bonds, interacting strongly with the hydroxyl group. The alkyl chains also interact with the non-polar parts of the molecule. |

| Highly Polar Protic | Water | Low | The large, non-polar surface area from the brominated ring and isopropyl group outweighs the hydrogen bonding capability of the single hydroxyl group, leading to poor hydration. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity and ability to interact with the lipophilic portions of the molecule. |

Authoritative Protocol: Thermodynamic Solubility Determination via the Isothermal Shake-Flask Method

To obtain reliable, quantitative solubility data, a rigorous experimental approach is essential. The isothermal shake-flask method is the universally accepted standard for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.[1][2][7]

Causality and Self-Validation

This protocol is designed to be self-validating. The core principle is to ensure that true thermodynamic equilibrium is reached and accurately measured. This is achieved by:

-

Using Excess Solute: This guarantees that the solution becomes saturated, which is the definition of solubility under the given conditions.[7]

-

Prolonged Equilibration: A 48-72 hour agitation period is specified to ensure the dissolution process has reached its endpoint. Shorter times can lead to an underestimation of solubility.

-

Equilibrium Confirmation: Sampling at multiple time points (e.g., 48 and 72 hours) and finding a consistent concentration validates that equilibrium has been achieved.

-

Meticulous Phase Separation: Centrifugation and filtration are critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Experimental Workflow Diagram

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Step-by-Step Methodology

A. Materials and Reagents:

-

This compound (>98% purity)

-

Selected organic solvents (HPLC or ACS grade)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

0.22 µm PTFE syringe filters

B. Equipment:

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

Validated analytical instrument (e.g., HPLC-UV system)

C. Safety Precautions:

-

Always consult the Safety Data Sheet (SDS) before handling this compound and all solvents.[8][9]

-

Operations should be performed in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.[9]

D. Procedure:

-

Preparation: Add an excess amount of solid this compound (e.g., ~100 mg) to a 20 mL vial. The key is to have visible undissolved solid throughout the experiment.

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 10.0 mL) into the vial.

-

Sealing: Tightly cap the vial to prevent solvent evaporation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 298.15 K / 25 °C) and agitate at a moderate speed (e.g., 150 rpm) for 48 to 72 hours.

-

Sedimentation: Remove the vials and allow them to stand undisturbed in a temperature-controlled water bath for at least 2 hours to allow the excess solid to settle.

-

Phase Separation:

-

To ensure complete removal of suspended solids, centrifuge the vials at ~3000 rpm for 15 minutes.

-

Carefully withdraw an aliquot of the clear supernatant using a glass pipette.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, tared vial (for gravimetric analysis) or an HPLC vial. This step is critical to remove any fine particulates.[7]

-

-

Quantification (HPLC-UV Example):

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Generate a multi-point calibration curve (typically 5-6 points) from the stock solution.

-

Accurately dilute the filtered saturated solution to fall within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration against the calibration curve.

-

-

Calculation: Calculate the original solubility (S) using the measured concentration (C) and the dilution factor (DF):

-

S (mg/mL) = C (mg/mL) × DF

-

Implications for Research and Development

-

Reaction Solvent Selection: Knowledge of solubility allows chemists to select a solvent that ensures the reactant remains in solution, maximizing reaction rates and preventing heterogeneous mixtures that can complicate kinetics and scale-up.

-

Purification and Crystallization: Solubility data as a function of temperature is essential for developing effective crystallization protocols. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures is an ideal candidate for recrystallization.

-

Pharmaceutical Formulation: For drug development, understanding solubility in various pharmaceutically acceptable solvents and co-solvent systems is a prerequisite for creating stable liquid formulations for preclinical and clinical studies.

Conclusion

This compound is a molecule of moderate polarity, a characteristic derived from its blend of a polar hydroxyl group and significant non-polar structural features. This structure predicts poor aqueous solubility but favorable solubility in a wide array of common organic solvents, particularly those with low to moderate polarity such as ethers, chlorinated solvents, and polar aprotic solvents. While precise quantitative data requires experimental determination, the robust and validated shake-flask protocol detailed in this guide provides a clear and reliable pathway for researchers to generate this critical information. The resulting data is indispensable for optimizing synthetic routes, streamlining purification processes, and advancing formulation development across the chemical and pharmaceutical sciences.

References

- Studies on the solubility of phenolic compounds. (n.d.). ResearchGate.

- Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. (n.d.). ResearchGate.

- Safety Data Sheet - 4-Bromophenol. (2010, September 2). Alfa Aesar.

- Solubility Determination and Analysis of Phenol Red in Monosolvent and Binary Mixed Solvent at T = 278.15–323.15 K. (2023, July 29). Journal of Chemical & Engineering Data.

- Safety Data Sheet - 4-Bromophenol. (2024, August 6). Sigma-Aldrich.

- Phenol. (n.d.). Solubility of Things.

- This compound. (n.d.). ChemicalBook.

- Safety Data Sheet - 2-Bromo-4-fluorophenol. (2025, December 22). Fisher Scientific.

- Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. (2012). PMC - NIH.

- Safety Data Sheet. (2025, July 15). Sigma-Aldrich.

- Specifications of this compound. (n.d.). Capot Chemical.

- 2-BROMO-4-ISOPROPYLPHENOL SDS. (n.d.). ECHEMI.

- This compound. (n.d.). BLD Pharm.

- 4-Bromo Phenol || A Comprehensive Overview. (2024, August 29). Ketone Pharma.

- 2-Bromo-4-isopropylphenol. (n.d.). Sigma-Aldrich.

- 19432-27-0(2-BROMO-4-ISOPROPYLPHENOL) Product Description. (n.d.). ChemicalBook.

- 2-Bromo-4-(propan-2-yl)phenol. (n.d.). PubChem.

- An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol. (n.d.). Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. capotchem.com [capotchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]